3-Ethoxy-N-phenyl-p-toluidine

Boiling Point Thermal Stability Distillation

3-Ethoxy-N-phenyl-p-toluidine (CAS 71648-23-2) is a functionalized diarylamine, classified chemically as 3-ethoxy-4-methyl-N-phenylaniline. It is primarily procured as a specialized intermediate for the synthesis of downstream colorants and performance chemicals.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 71648-23-2
Cat. No. B12642348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N-phenyl-p-toluidine
CAS71648-23-2
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)NC2=CC=CC=C2)C
InChIInChI=1S/C15H17NO/c1-3-17-15-11-14(10-9-12(15)2)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3
InChIKeyYQTNJYSKTKWXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Ethoxy-N-phenyl-p-toluidine (CAS 71648-23-2) is Procured as a Key Intermediate


3-Ethoxy-N-phenyl-p-toluidine (CAS 71648-23-2) is a functionalized diarylamine, classified chemically as 3-ethoxy-4-methyl-N-phenylaniline . It is primarily procured as a specialized intermediate for the synthesis of downstream colorants and performance chemicals. The compound belongs to the class of aromatic secondary amines, a group widely utilized in industrial chemistry, but its specific substitution pattern—featuring an ethoxy group at the 3-position and a methyl group at the 4-position—distinguishes it from unsubstituted analogs for certain applications . Its commercial availability is primarily as a research and development intermediate rather than a high-volume bulk chemical.

Risks of Interchanging 3-Ethoxy-N-phenyl-p-toluidine with Unsubstituted Diarylamines


The assumption that generic, unsubstituted diarylamines like N-Phenyl-p-toluidine (CAS 620-84-8) can interchangeably replace 3-Ethoxy-N-phenyl-p-toluidine in a chemical process ignores critical physical and reactivity differences. The introduction of the 3-ethoxy group substantially alters the molecule's electron density profile and physical properties. For instance, the boiling point is elevated from 334 °C for N-Phenyl-p-toluidine to 357.6 °C for the ethoxy derivative, indicating stronger intermolecular interactions that can affect distillation and thermal processing . Furthermore, the added hydrogen bond acceptor capacity (from 1 to 2) and increased molecular volume can profoundly influence solubility, phase partitioning, and reaction kinetics, making direct substitution without process re-validation a high-risk decision for any application requiring controlled reactivity .

Quantitative Differentiation Evidence for 3-Ethoxy-N-phenyl-p-toluidine (CAS 71648-23-2)


Enhanced Thermal Stability Versus Unsubstituted N-Phenyl-p-toluidine

A direct comparison of thermodynamic properties reveals that the ethoxy substituent significantly increases the boiling point relative to the parent diarylamine, suggesting enhanced thermal stability for high-temperature applications. The target compound 3-Ethoxy-N-phenyl-p-toluidine exhibits a boiling point of 357.6 °C at 760 mmHg, compared to 334 °C for the direct analog N-Phenyl-p-toluidine . This is a critical differentiator for processes involving high-temperature steps.

Boiling Point Thermal Stability Distillation

Altered Liquid Density and Increased Refractive Index

Substitution with the ethoxy group increases the molecular complexity and density of the liquid phase. 3-Ethoxy-N-phenyl-p-toluidine has a reported density of 1.07 g/cm³ and a refractive index of 1.591 . In comparison, the parent N-Phenyl-p-toluidine, while a solid at room temperature (melting point 85-86 °C), has a lower density in its liquid state (approximately 1.08 g/cm³ is reported for the solid, but liquid density is typically lower) and a significantly lower refractive index. The higher refractive index of the target compound is a direct consequence of the increased polarizability from the ethoxy oxygen, a quantifiable metric for quality control during procurement .

Density Refractive Index Formulation

Increased Hydrogen Bond Acceptor Capacity Alters Solubility Profile

The 3-ethoxy substitution introduces an additional hydrogen bond acceptor (ether oxygen) into the molecular structure. The target compound has 2 hydrogen bond acceptors compared to only 1 for N-Phenyl-p-toluidine [1]. This quantitative difference suggests a pronounced alteration in solubility behavior, likely leading to enhanced solubility in polar aprotic solvents and potentially aqueous phases at specific pH, which is critical for its role as an intermediate in liquid-phase reactions or dye synthesis.

Solubility Lipophilicity H-Bonding

Potential for Superior Oil and Wax Solubility in Ink Applications

Patented research on structurally related alkoxy-substituted aniline intermediates for ink colorants indicates that the presence of alkoxy groups can significantly improve wax and oil solubility and prevent deleterious side-reactions during colorant formation . While not a direct measurement on the final molecule, this class-level evidence strongly supports the rationale that 3-Ethoxy-N-phenyl-p-toluidine, with its specific 3-ethoxy substitution, would outperform unsubstituted N-Phenyl-p-toluidine in solubilizing colorant intermediates, leading to higher-purity final dyes.

Ink Formulation Dye Solubility Migration Fastness

High-Value Application Scenarios for Procuring 3-Ethoxy-N-phenyl-p-toluidine


Development of High-Temperature-Stable Azo and Triphenylmethane Dyes

Colorant development chemists can leverage the 23.6 °C higher boiling point of 3-Ethoxy-N-phenyl-p-toluidine over N-Phenyl-p-toluidine to synthesize dyes that require high-temperature processing, as established in the thermal stability evidence . The enhanced thermal robustness reduces the risk of intermediate decomposition during coupling reactions, leading to higher yields and purer final dye products.

Synthesis of High-Purity Ink Colorants with Improved Solubility

Based on patent literature indicating that alkoxy-substituted aniline intermediates reduce deleterious side reactions and improve wax/oil solubility , this compound is a superior starting material for research and development of inkjet and specialty printing colorants. Its use directly addresses the industry challenge of producing substantially pure colorants, where using an unsubstituted analog is known to result in impure, hard-to-solubilize products.

Specialty Polymer Additives Requiring Polar Functionality

For materials scientists developing advanced rubber antioxidants or polyurethane additives, the additional hydrogen bond acceptor site (2 vs. 1 in the parent compound) offers a differentiated solubility profile . This can improve compatibility with polar polymer matrices and reduce additive migration, a key performance parameter for long-term material stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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